molecular formula C20H23N3O3S B12774974 Rivoglitazone metabolite M20 CAS No. 299175-75-0

Rivoglitazone metabolite M20

Cat. No.: B12774974
CAS No.: 299175-75-0
M. Wt: 385.5 g/mol
InChI Key: YRWDVEHLYSHYAE-UHFFFAOYSA-N
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Description

Rivoglitazone metabolite M20 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus. The metabolite M20 is one of the twenty metabolites identified during the metabolic studies of rivoglitazone in various species, including rats and monkeys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rivoglitazone metabolite M20 involves the metabolic transformation of rivoglitazone. The primary synthetic route includes the opening of the thiazolidinedione ring, leading to the formation of the methylmercapto amide intermediate, which subsequently transforms into the methylmercapto amide metabolite M20 .

Industrial Production Methods

Industrial production of rivoglitazone and its metabolites, including M20, typically involves large-scale synthesis followed by metabolic studies using liver microsomes and freshly isolated hepatocytes from various species. The process includes the use of cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to mimic the metabolic pathways observed in vivo .

Chemical Reactions Analysis

Types of Reactions

Rivoglitazone metabolite M20 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Cytochrome P450 enzymes: Facilitate oxidation reactions.

    UDP-glucuronic acid: Used in N-glucuronidation reactions.

    S-adenosyl-L-methionine: Assists in methylation reactions.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Rivoglitazone metabolite M20 has several scientific research applications, including:

  • Chemistry : Used to study the metabolic pathways and transformation of thiazolidinedione compounds.
  • Biology : Helps in understanding the metabolic processes in various species.
  • Medicine : Provides insights into the pharmacokinetics and pharmacodynamics of rivoglitazone, aiding in the development of treatments for type 2 diabetes mellitus.
  • Industry : Used in the development and testing of new pharmaceutical compounds .

Mechanism of Action

Rivoglitazone metabolite M20 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

  • Pioglitazone
  • Rosiglitazone
  • Troglitazone

Uniqueness

Rivoglitazone metabolite M20 is unique due to its specific metabolic pathway involving the opening of the thiazolidinedione ring and subsequent transformations. This distinct pathway results in unique metabolites that provide valuable insights into the pharmacokinetics and pharmacodynamics of rivoglitazone .

Properties

CAS No.

299175-75-0

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide

InChI

InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24)

InChI Key

YRWDVEHLYSHYAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC

Origin of Product

United States

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